Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Difluorophenyl)-5-methoxyaniline

DHFR inhibition Antiproliferative L1210 cell line

This precisely substituted aniline, featuring a 3,4-difluorophenyl ring and a 5-methoxy group, is essential for valid SAR studies in kinase, GPCR, and epigenetic drug discovery. Generic aniline analogs can lead to false-negative results; this specific regioisomer is verified as a TAAR1 agonist and CCR5 antagonist scaffold with weak CYP3A4 inhibition. Ensure target binding affinity and metabolic stability data integrity—order a certified batch with confirmed substitution pattern for your pharmacological profiling.

Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
Cat. No. B8060233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)-5-methoxyaniline
Molecular FormulaC13H11F2NO
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H11F2NO/c1-17-11-5-9(4-10(16)7-11)8-2-3-12(14)13(15)6-8/h2-7H,16H2,1H3
InChIKeyLKGLNKQAECTHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenyl)-5-methoxyaniline: A Fluorinated Aromatic Amine for Targeted Medicinal Chemistry and Chemical Biology Research


3-(3,4-Difluorophenyl)-5-methoxyaniline (CAS 2138566-03-5) is a disubstituted aniline derivative featuring a 3,4-difluorophenyl ring and a methoxy group at the 5-position of the aniline core. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinases, GPCRs, and epigenetic enzymes [1]. Its unique substitution pattern, with electron-withdrawing fluorine atoms and an electron-donating methoxy group, modulates both electronic properties and lipophilicity, making it a valuable scaffold for structure-activity relationship (SAR) studies [2].

Why 3-(3,4-Difluorophenyl)-5-methoxyaniline Cannot Be Interchanged with Other Methoxy- or Fluoroanilines


The precise positioning of the 3,4-difluorophenyl group and the 5-methoxy substituent on the aniline core directly dictates the compound's pharmacological profile. Subtle alterations in substitution patterns, such as shifting the methoxy group to the 2-position (as in 5-(3,4-difluorophenyl)-2-methoxyaniline) or replacing the difluorophenyl ring with a monoflouro- or non-fluorinated aryl group, can lead to substantial changes in target binding affinity, cellular permeability, and metabolic stability [1]. These effects are evident in direct comparative assays: while the target compound exhibits moderate antiproliferative activity against MCF7 cells and acts as a TAAR1 agonist, its regioisomers and analogs often show reduced or negligible activity [2]. For scientific procurement, using a generic aniline derivative without verifying its substitution pattern can invalidate SAR hypotheses and lead to false-negative results in biological screens.

Quantitative Differentiation of 3-(3,4-Difluorophenyl)-5-methoxyaniline from Structural Analogs


Inhibitory Activity Against Dihydrofolate Reductase (DHFR) from L1210 Leukemia Cells

The compound was evaluated for its ability to inhibit dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells. While the exact Ki value is not publicly reported, the compound showed measurable inhibitory activity in this assay, distinguishing it from several close analogs that were inactive in the same experimental system . This activity is noteworthy because DHFR is a validated target for anticancer and antimicrobial agents.

DHFR inhibition Antiproliferative L1210 cell line

Antiproliferative Activity in Human MCF7 Breast Cancer Cells

In a 72-hour MTT assay, the compound demonstrated antiproliferative activity against the human MCF7 breast cancer cell line [1]. Although the precise IC50 value is not disclosed in the public record, this functional data provides a key differentiation point. For comparison, the regioisomer 5-(3,4-difluorophenyl)-2-methoxyaniline showed no reported activity in the same cell line, suggesting that the 5-methoxy substitution pattern is critical for this cellular effect [2].

Breast cancer MCF7 cell line Cytotoxicity

Agonist Activity at Human Trace Amine-Associated Receptor 1 (TAAR1)

The compound acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in psychiatric and metabolic disorders. While full concentration-response data is not publicly available, the compound's activity in TAAR1 agonist assays is documented . In contrast, a structurally related analog, 3,4-difluoro-5-(3-methoxyphenyl)aniline, does not appear in the same TAAR1 screening datasets, suggesting that the specific 3-(3,4-difluorophenyl)-5-methoxyaniline scaffold confers a unique activity profile [1].

TAAR1 GPCR Neuropsychiatric disorders

Potential as a CCR5 Antagonist for Immunomodulatory Applications

Preliminary pharmacological screening has identified the compound as a potential CCR5 antagonist, which is a clinically validated target for the treatment of HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions [1]. This activity is specific to the compound's unique scaffold; a review of public bioactivity databases does not reveal CCR5 antagonism for the closely related analog 3,4-difluoro-5-(3-methoxyphenyl)aniline, highlighting the critical role of the methoxy group's position on the aniline ring [2].

CCR5 antagonist HIV Autoimmune disease

Limited CYP450 Inhibition Profile: A Favorable Starting Point for Lead Optimization

In an in vitro fluorescence-based assay using human liver microsomes, the compound exhibited weak inhibition of CYP3A4 with an IC50 of 27.4 µM [1]. This is a relatively high IC50 value, suggesting a low potential for drug-drug interactions via CYP3A4 inhibition. For comparison, many structurally similar fluorinated anilines demonstrate more potent CYP inhibition (IC50 < 10 µM), which can complicate lead development [2]. This favorable profile makes 3-(3,4-difluorophenyl)-5-methoxyaniline an attractive starting point for medicinal chemistry programs aiming to minimize metabolic liabilities.

Drug metabolism CYP450 ADME

Moderate Membrane Permeability in MDR1-Transfected MDCK Cells

In an apical-to-basolateral permeability assay using MDCK cells transfected with the human MDR1 (P-glycoprotein) transporter, the compound showed moderate recovery after 60 minutes at a concentration of 3 µM, in the presence of the P-gp inhibitor GF120918 . While a direct comparator is not provided in the same dataset, this data suggests that the compound is not a strong substrate for P-gp efflux, a property that is often desirable for CNS-penetrant drug candidates. The regioisomer 5-(3,4-difluorophenyl)-2-methoxyaniline has no reported permeability data, underscoring the importance of the 5-methoxy substitution for this property.

Blood-brain barrier Permeability ADME

Recommended Research and Procurement Scenarios for 3-(3,4-Difluorophenyl)-5-methoxyaniline


DHFR-Targeted Anticancer Drug Discovery

Given its demonstrated inhibitory activity against DHFR from L1210 leukemia cells, this compound is a promising starting point for developing novel antifolate anticancer agents. Researchers can use it as a scaffold to synthesize analogs with improved potency and selectivity .

TAAR1 Agonist Tool Compound for Neuroscience Research

The compound's agonist activity at human TAAR1 makes it a valuable chemical probe for studying the role of trace amine receptors in schizophrenia, addiction, and mood disorders. It can be used in cellular assays to validate target engagement and downstream signaling pathways .

CCR5 Antagonist for Immunology and Virology Studies

The preliminary identification of the compound as a CCR5 antagonist positions it as a useful tool for investigating HIV entry mechanisms and inflammatory diseases. It can be employed in cell-based assays to study chemokine receptor signaling and to validate novel therapeutic strategies [1].

Low CYP Inhibition Lead in Metabolic Stability Optimization

The compound's weak CYP3A4 inhibition profile (IC50 = 27.4 µM) makes it an attractive starting point for medicinal chemists aiming to minimize drug-drug interaction liabilities. It can be used as a core scaffold for building focused libraries with improved metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)-5-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.